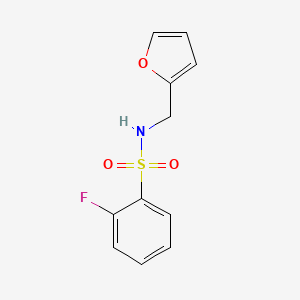
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that features a benzofuran moiety linked to an oxalamide structure through a propyl chain and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
-
Formation of Benzofuran-2-yl Propylamine: : The initial step involves the synthesis of 3-(benzofuran-2-yl)propylamine. This can be achieved through the alkylation of benzofuran with a suitable propyl halide under basic conditions.
-
Synthesis of 5-Methylisoxazole: : The 5-methylisoxazole moiety can be synthesized via cyclization reactions involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine.
-
Coupling Reaction: : The final step involves the coupling of 3-(benzofuran-2-yl)propylamine with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities. Solvent selection and recycling, as well as waste management, are also critical considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines from the reduction of the oxalamide linkage.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)acetamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)urea
Uniqueness
Compared to similar compounds, N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and biological properties. This linkage can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-9-15(20-24-11)19-17(22)16(21)18-8-4-6-13-10-12-5-2-3-7-14(12)23-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJSLPOIJABAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)


![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2772248.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2772249.png)


![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

![tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2772255.png)
![7-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2772256.png)

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2772259.png)
![1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2772261.png)
